

RPT193 (Zelnecirnon) for Atopic Dermatitis: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rpt193*

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This guide provides a comparative analysis of the clinical trial data for **RPT193** (zelnecirnon), an investigational oral CCR4 antagonist for the treatment of atopic dermatitis (AD). The performance of **RPT193** is compared with other approved and investigational therapies for moderate-to-severe AD. This document summarizes key efficacy and safety findings, details experimental protocols from clinical trials, and visualizes the proposed mechanism of action and trial workflow.

Executive Summary

RPT193, an oral small molecule, showed initial promise in a Phase 1b clinical trial by demonstrating improvements in key efficacy endpoints for atopic dermatitis compared to placebo. Its mechanism of action, targeting the C-C chemokine receptor 4 (CCR4), represents a novel approach to inhibiting the inflammatory cascade in AD. However, the development of **RPT193** has been halted due to a serious adverse event. In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of zelnecirnon following a case of liver failure in a patient in the atopic dermatitis study.^{[1][2]} RAPT Therapeutics subsequently terminated the Phase 2b trial.^[1] This event is a critical consideration in the overall assessment of the drug's potential.

This guide will objectively present the available data for **RPT193** and compare it with data from trials of other prominent AD therapies to provide a comprehensive overview for the research and development community.

Data Presentation: Comparative Efficacy

The following tables summarize the key efficacy data from the **RPT193** Phase 1b trial and compare it with the pivotal trial data of other atopic dermatitis treatments. It is important to note that these are not head-to-head comparisons and trial designs may vary.

Table 1: **RPT193** Phase 1b Efficacy Results (4 Weeks)

Efficacy Endpoint	RPT193 (400 mg once daily)	Placebo
Mean % Improvement in EASI Score	36.3%	17.0%
EASI-50 (% of patients)	42.9%	10.0%
vIGA 0/1 (% of patients)	4.8%	0.0%
≥4-point reduction in Pruritus NRS (% of patients)	45.0%	22.2%

Source: RAPT Therapeutics Phase 1b Trial Data^[3]

Table 2: Comparative Efficacy of Selected Atopic Dermatitis Therapies (at Week 16 of pivotal trials)

Therapy (Mechanism)	EASI-75 Response (% of patients)	IGA 0/1 Response (% of patients)
Dupilumab (IL-4/IL-13 inhibitor)	~51-59%	~36-38%
Abrocitinib (JAK1 inhibitor)	~62% (200mg), ~42% (100mg)	~48% (200mg), ~37% (100mg)
Upadacitinib (JAK1 inhibitor)	~70-80% (30mg), ~60-70% (15mg)	~50-60% (30mg), ~40-50% (15mg)
Tralokinumab (IL-13 inhibitor)	~25-33%	~16-22%
Lebrikizumab (IL-13 inhibitor)	~52-59%	~33-43%
Placebo	~10-18%	~7-12%

Note: Data is aggregated from various Phase 3 clinical trials and is intended for general comparison. Direct comparisons are limited due to differences in trial populations and methodologies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

RPT193 Phase 1b Trial (NCT04271514)

- Study Design: A randomized, double-blind, placebo-controlled monotherapy study.[\[6\]](#)[\[8\]](#)
- Participants: 31 adults with moderate-to-severe atopic dermatitis.[\[6\]](#)[\[8\]](#)
- Inclusion Criteria:
 - Clinically confirmed diagnosis of active atopic dermatitis according to the revised Hanifin and Rajka criteria.
 - 12-month history of AD.
 - Inadequate response to a ≥ 1 month treatment with topical medications.
 - Atopic dermatitis covering $\geq 10\%$ of the body surface area (BSA).
 - Eczema Area and Severity Index (EASI) score ≥ 12 .
 - Validated Investigator Global Assessment (vIGA) score ≥ 3 .
- Treatment Arms:
 - **RPT193**: 400 mg administered orally once daily for 28 days.
 - Placebo: Administered orally once daily for 28 days.
- Primary Endpoints: Safety and tolerability of **RPT193**.
- Exploratory Efficacy Endpoints:
 - Percent change from baseline in EASI score.

- Proportion of patients achieving EASI-50, EASI-75, and EASI-90.
- Proportion of patients achieving a vIGA score of 0 (clear) or 1 (almost clear).
- Change from baseline in the pruritus Numerical Rating Scale (NRS).

RPT193 Phase 2b Trial (Terminated) (NCT05399368)

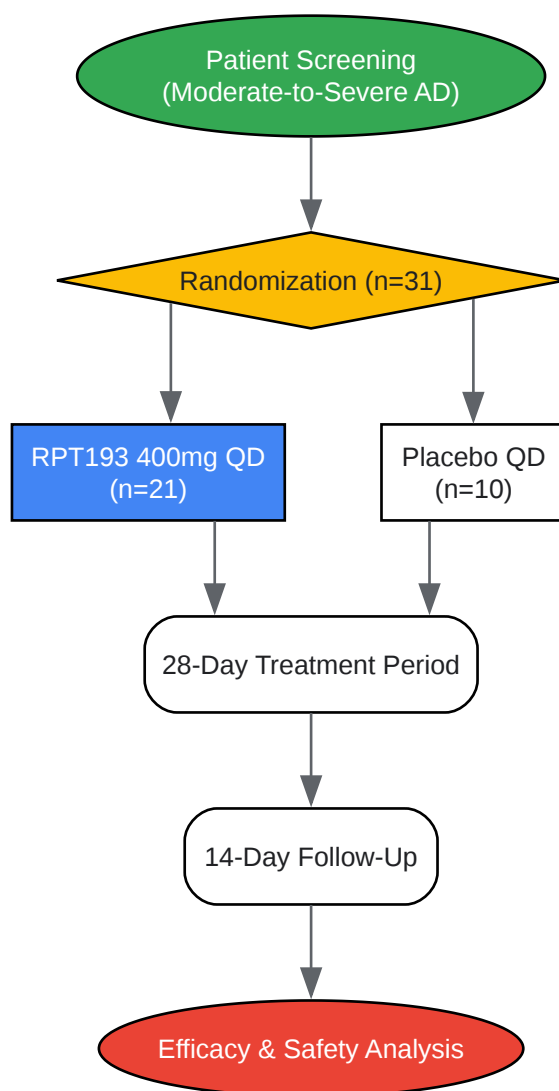
- Study Design: A randomized, double-blind, placebo-controlled study.[\[9\]](#)[\[10\]](#)
- Participants: Planned to enroll 229 adults with moderate-to-severe atopic dermatitis.[\[10\]](#)[\[11\]](#)
- Inclusion Criteria: Similar to the Phase 1b trial, with an EASI score ≥ 16 .[\[10\]](#)
- Treatment Arms:
 - **RPT193**: 50 mg, 200 mg, or 400 mg once daily for 16 weeks.[\[9\]](#)
 - Placebo: Once daily for 16 weeks.[\[9\]](#)
- Co-Primary Endpoints:
 - Percent change in EASI from baseline at week 16.
 - Incidence of treatment-emergent adverse events.[\[9\]](#)

Mandatory Visualization

Signaling Pathway of RPT193

Caption: Mechanism of action of **RPT193** in atopic dermatitis.

RPT193 Phase 1b Clinical Trial Workflow



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